molecular formula C10H14ClF2N B1488055 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride CAS No. 2098086-49-6

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride

Cat. No. B1488055
CAS RN: 2098086-49-6
M. Wt: 221.67 g/mol
InChI Key: HKVSWOMYTISDPH-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride, also known as DFUB, is a chemical compound with the molecular formula C10H14ClF2N. It has a molecular weight of 221.67 g/mol. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorophenyl)butan-1-amine is 1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 . This indicates that the molecule consists of a butan-1-amine chain with a 2,4-difluorophenyl group attached.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 185.22 and a molecular formula of C10H14ClF2N.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Aminolysis Reactions : The study of aminolysis reactions involving similar compounds has been reported, where sterically unshielded amines reacted under specific conditions, highlighting the importance of the chemical environment and the structure of the amines involved in determining reaction outcomes (Novakov et al., 2017).

  • Crystal Structures of Derivatives : Research on butyrate and 1,3-dioxane derivatives has contributed to our understanding of crystal structures and the significance of hydrogen bonding in the formation of stable compounds (Jebas et al., 2013).

Biochemical Applications

  • Bioassay Development : The construction of a minilibrary for amide-forming reactions and its application in bioassays for cytotoxicity screening against cancer cells has been investigated, demonstrating the utility of similar compounds in medicinal chemistry and drug discovery (Chiang et al., 2009).

Analytical Chemistry

  • Improvement in Analytical Methods : Studies have utilized related compounds to enhance the detection and quantification of aromatic amines in consumer products, showcasing the role of such compounds in developing more sensitive and accurate analytical techniques (Lizier & Zanoni, 2012).

Materials Science

  • Optoelectronic Devices : Research into novel 2,4-difluorophenyl-functionalized arylamine has explored its use in organic light-emitting devices, indicating the potential of such compounds in improving the efficiency and performance of optoelectronic materials (Li et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,4-difluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-5-4-7(11)6-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSWOMYTISDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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